1-Bromo-3-fluoro-5-isocyanatobenzene
Overview
Description
1-Bromo-3-fluoro-5-isocyanatobenzene is an organic compound with the molecular formula C7H3BrFNO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isocyanate groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Scientific Research Applications
1-Bromo-3-fluoro-5-isocyanatobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, and H334 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
Based on its chemical structure, it can be inferred that it may interact with various biological molecules, possibly through electrophilic aromatic substitution .
Mode of Action
The mode of action of 1-Bromo-3-fluoro-5-isocyanatobenzene involves its interaction with its targets. The compound may undergo reactions at the benzylic position, which include free radical bromination and nucleophilic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It can be speculated that the compound may influence pathways involving aromatic compounds, given its potential to undergo electrophilic aromatic substitution .
Biochemical Analysis
Cellular Effects
1-Bromo-3-fluoro-5-isocyanatobenzene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in cell signaling, leading to changes in downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These effects on cellular processes highlight the compound’s potential as a tool for studying cell biology and developing therapeutic agents .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and biochemical processes. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in preclinical studies and for developing appropriate dosing regimens for potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-fluoro-5-isocyanatobenzene can be synthesized through several methodsThe reaction conditions typically include the use of halogenating agents such as bromine and fluorine sources, along with catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-5-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles, forming urea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Addition: Nucleophiles such as amines or alcohols are used in addition reactions with the isocyanate group.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include substituted benzene derivatives, urea compounds, and various oxidized or reduced forms of the original compound .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-fluoro-5-chlorobenzene
- 1-Bromo-3-fluoro-5-iodobenzene
- 1-Bromo-3-fluoro-5-nitrobenzene
Uniqueness
1-Bromo-3-fluoro-5-isocyanatobenzene is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other halogenated benzene derivatives. This makes it particularly valuable in the synthesis of urea derivatives and other bioactive compounds .
Properties
IUPAC Name |
1-bromo-3-fluoro-5-isocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOKYKPILYGSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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